3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of these compounds involves designing and creating a number of thieno[2,3-d]pyrimidin-4(3H)-ones . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Antitumor Activity
Research has shown the synthesis of hetero annulated carbazoles, including a compound similar in structure to 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, demonstrating significant in vitro antitumor activity. These compounds, particularly a novel pyrimido carbazole, displayed selective growth inhibition on MCF-7 cell lines, suggesting their potential as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).
Antibacterial and Antifungal Activities
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in treating infectious diseases (Kahveci et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
New series of thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity towards fungi, bacteria, and inflammation, supporting their use in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).
Corrosion Inhibition
Pyridopyrimidinone derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These studies indicate the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Abdallah et al., 2018).
Green Synthesis Approaches
Efforts have been made to develop eco-friendly synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of environmentally sustainable approaches in the chemical synthesis of potentially bioactive compounds (Shi et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its eventual death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This disruption in energy metabolism leads to ATP depletion in the bacteria
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The active compounds were found to be non-cytotoxic . The results showed that the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Biochemical Analysis
Biochemical Properties
It is known that this compound has significant antimycobacterial activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the biochemical processes of Mycobacterium tuberculosis .
Cellular Effects
It is known that this compound has significant antimycobacterial activity , suggesting that it influences cell function in Mycobacterium tuberculosis. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimycobacterial activity suggests that it exerts its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its antimycobacterial activity suggests that it has long-term effects on cellular function .
Dosage Effects in Animal Models
Its antimycobacterial activity suggests that it has significant effects at certain dosages .
Metabolic Pathways
Its antimycobacterial activity suggests that it interacts with enzymes or cofactors involved in the metabolic processes of Mycobacterium tuberculosis .
Transport and Distribution
Its antimycobacterial activity suggests that it interacts with transporters or binding proteins .
Subcellular Localization
Its antimycobacterial activity suggests that it is localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWKOFUNHIGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.